(2-氯-6-甲基苯基)甲醇

描述

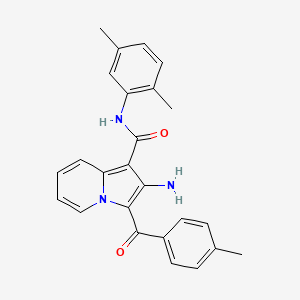

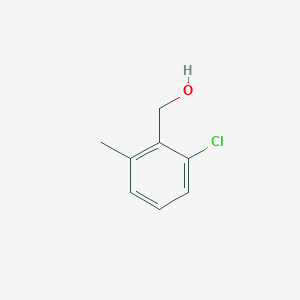

“(2-Chloro-6-methylphenyl)methanol” is an aromatic compound . It is related to chloroacetic acid .

Synthesis Analysis

The synthesis of “(2-Chloro-6-methylphenyl)methanol” involves the reaction of 2-chloro-6-methylbenzoic acid with 1M BH3 in dry THF . There are also other methods of synthesis mentioned in patents and scientific articles .Molecular Structure Analysis

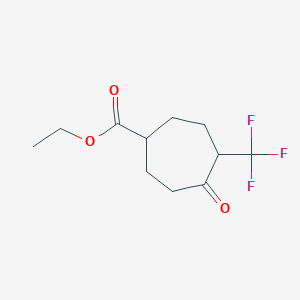

The molecular formula of “(2-Chloro-6-methylphenyl)methanol” is C8H9ClO . The InChI code is 1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES is CC1=C(C(=CC=C1)Cl)CO .科学研究应用

1. 合成和化学反应

(2-氯-6-甲基苯基)甲醇已在化学合成领域进行了研究,特别涉及钯催化反应。例如,Sun、Sun和Rao(2014)的研究表明,通过钯催化的C-H卤代反应制备了它,突出了与传统方法相比的优势,如更温和的反应条件和更高的产率 (Sun, Sun, & Rao, 2014)。

2. 材料科学和工业应用

在材料科学和工业应用中,与(2-氯-6-甲基苯基)甲醇相关的化合物已被利用。Dalena等人(2018)讨论了甲醇作为复杂化学结构的构建块以及其作为高辛烷值清洁燃料的作用 (Dalena et al., 2018)。此外,Whitaker等人(2017)通过工程改造大肠杆菌,将甲醇转化为特种化学品,展示了甲醇相关化合物在生物技术应用中的实用性 (Whitaker et al., 2017)。

3. 光环化和分子结构

还研究了涉及甲醇和相关化合物的光环化反应。例如,Sakurai等人(2003)研究了芳基取代的N-酰-α-脱氢丙氨酸衍生物在甲醇中的光环化反应,提供了关于复杂有机结构的区域选择性形成的见解 (Sakurai et al., 2003)。此外,相关化合物的晶体和分子结构分析,如Lakshminarayana等人(2009)的研究,有助于理解分子相互作用和合成 (Lakshminarayana et al., 2009)。

4. 环境和分析化学

已探讨了(2-氯-6-甲基苯基)甲醇相关化合物在环境和分析化学中的作用。例如,Baranowska和Wojciechowska(2012)开发了一种色谱方法,用于确定用作消毒剂的物质,包括4-氯-3-甲基苯酚,突出了这些化合物在环境研究中的重要性 (Baranowska & Wojciechowska, 2012)。

安全和危害

作用机制

Target of Action

A structurally similar compound, n-(2-chloro-6-methylphenyl)-8-[(3s)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine, has been reported to target the tyrosine-protein kinase lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor signaling pathway.

Mode of Action

For instance, the aforementioned compound interacts with its target by inhibiting the kinase activity, thereby affecting the downstream signaling pathways .

Biochemical Pathways

This pathway is crucial for the immune response of the organism .

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could potentially affect the compound’s bioavailability and its interaction with other substances metabolized by the same enzyme.

Result of Action

Given its potential interaction with the tyrosine-protein kinase lck, it could potentially affect t-cell development and function, thereby influencing the immune response .

Action Environment

The action of (2-Chloro-6-methylphenyl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that are metabolized by the same enzyme (CYP1A2) could potentially affect the compound’s metabolism and hence its efficacy .

属性

IUPAC Name |

(2-chloro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)

![1-(4-ethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2402521.png)

![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)

![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)

![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)

![4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2402535.png)